DHODH Inhibitory Potency: Target Compound (IC₅₀ = 45 nM) vs. Brequinar (IC₅₀ ≈ 20 nM) vs. Teriflunomide (IC₅₀ ≈ 1–10 μM)
In a direct enzymatic assay measuring inhibition of recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3), 2-(5-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrated an IC₅₀ of 45 nM [1]. This places it within approximately 2-fold of brequinar (IC₅₀ ≈ 20 nM, a clinical-stage DHODH inhibitor) and roughly 20- to 200-fold more potent than the FDA-approved DHODH inhibitor teriflunomide (active metabolite of leflunomide, reported IC₅₀ range of 1–10 μM in comparable DCIP-based assays) [2][3]. The assay employed 2,6-dichloroindophenol (DCIP) as the terminal electron acceptor, monitoring chromogen reduction spectrophotometrically as a coupled readout of dihydroorotate oxidation [1].
| Evidence Dimension | Human DHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM |
| Comparator Or Baseline | Brequinar: IC₅₀ ≈ 20 nM; Teriflunomide: IC₅₀ ≈ 1–10 μM |
| Quantified Difference | ~2.3-fold less potent than brequinar; ~20- to 200-fold more potent than teriflunomide |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31–395), E. coli BL21(DE3) expression, DCIP reduction assay |
Why This Matters
For procurement decisions in DHODH-targeted programs, the compound offers potency approaching that of the leading clinical candidate brequinar while using a structurally distinct chemotype (chromeno-pyrrole vs. quinoline-carboxylic acid), providing an alternative intellectual property and selectivity starting point.
- [1] BindingDB Entry BDBM50235593: Affinity Data IC₅₀ = 45 nM. Assay: Inhibition of recombinant N-terminal GST-tagged human DHODH (31–395 residues) expressed in E. coli BL21(DE3), assessed as inhibition of DCIP reduction. Curated by ChEMBL. View Source
- [2] Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer Research, 52(13), 3521–3527. (Brequinar IC₅₀ ≈ 20 nM in DCIP assay). View Source
- [3] Davis, J. P., Cain, G. A., Pitts, W. J., Magolda, R. L., & Copeland, R. A. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270–1273. (Teriflunomide IC₅₀ reported in low micromolar range). View Source
